![molecular formula C17H17FN2O3S B2543441 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide CAS No. 898465-46-8](/img/structure/B2543441.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
While the specific molecular structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide is not available, related compounds have been analyzed . For example, [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Scientific Research Applications
Anticancer Activity
Carbazole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have synthesized novel derivatives containing the carbazole moiety and evaluated their cytotoxic activity against cancer cells . The compound’s structure suggests it may interfere with cellular processes relevant to cancer growth and proliferation.
Immunostimulants
The need for therapeutic agents that enhance immune responses has led to the search for novel immunostimulants. While the compound itself hasn’t been directly studied in this context, related carbazole derivatives have shown promise. For example, a fused pyrrolo [2,3-c]carbazol-6-one has been reported to potentiate interferon-γ (IFN-γ) induction of MHC-class π molecules, which play a crucial role in immune responses .
Hydrolysis Catalysts
While not directly related to the compound, N,N-diarylammonium pyrosulfate has been found to efficiently catalyze the hydrolysis of esters under organic solvent-free conditions. This method could be applied to other esters, including those derived from the compound .
Mechanism of Action
Target of Action
The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide Related compounds in the 4-hydroxy-2-quinolones class have shown interesting pharmaceutical and biological activities .
Mode of Action
The specific interaction of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide It is known that compounds in this class can have antineoplastic activity by inhibiting the map kinase pathway .
Biochemical Pathways
The biochemical pathways affected by N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide Related compounds have been shown to inhibit the map kinase pathway , which plays a crucial role in cellular signal transduction.
Result of Action
The molecular and cellular effects of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide Related compounds have been shown to have antineoplastic activity .
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCQOBWLAENRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.